3,4,5-trihydroxy-1,8-bis(3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl)benzo[7]annulen-6-one
Description
Properties
CAS No. |
31701-93-6 |
|---|---|
Molecular Formula |
C29H24O12 |
Molecular Weight |
564.5 g/mol |
IUPAC Name |
3,4,5-trihydroxy-8-[(2R,3S)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]-1-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]benzo[7]annulen-6-one |
InChI |
InChI=1S/C29H24O12/c30-11-3-17(32)15-8-21(36)28(40-23(15)5-11)10-1-13-14(7-20(35)27(39)25(13)26(38)19(34)2-10)29-22(37)9-16-18(33)4-12(31)6-24(16)41-29/h1-7,21-22,28-33,35-37,39H,8-9H2,(H,34,38)/t21-,22+,28+,29+/m0/s1 |
InChI Key |
IPMYMEWFZKHGAX-XDPYCTQPSA-N |
SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC4=C(C(=C(C=C4C5C(CC6=C(C=C(C=C6O5)O)O)O)O)O)C(=O)C(=C3)O)O |
Isomeric SMILES |
C1[C@@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=O)C(=C4C(=C3)C(=CC(=C4O)O)[C@@H]5[C@@H](CC6=C(C=C(C=C6O5)O)O)O)O)O |
Canonical SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=O)C(=C4C(=C3)C(=CC(=C4O)O)C5C(CC6=C(C=C(C=C6O5)O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Isotheaflavin can be synthesized through the enzymatic oxidation of catechins, specifically epicatechin and gallocatechin gallate. This process involves the use of polyphenol oxidase and peroxidase enzymes, which catalyze the oxidation and subsequent dimerization of catechins . Industrial production methods for theaflavins, including isotheaflavin, often involve the extraction of tea polyphenols from green tea followed by enzymatic oxidation using immobilized polyphenol oxidase systems .
Chemical Reactions Analysis
Isotheaflavin undergoes several types of chemical reactions, including:
Oxidation: The primary reaction in the formation of isotheaflavin is the enzymatic oxidation of catechins.
Polymerization: Following oxidation, catechins dimerize to form theaflavins, including isotheaflavin.
Substitution: Isotheaflavin can undergo substitution reactions, particularly involving the hydroxyl groups on its structure.
Common reagents and conditions used in these reactions include polyphenol oxidase, peroxidase, and controlled pH and temperature conditions to optimize the enzymatic activity . The major products formed from these reactions are theaflavins and thearubigins, which are the primary pigments in black tea .
Scientific Research Applications
Biological Applications
Theaflavin exhibits several biological activities that make it a subject of interest in various fields:
Antioxidant Activity
Theaflavin has been shown to possess significant antioxidant properties. It scavenges free radicals and reduces oxidative stress, which is linked to various chronic diseases such as cancer and cardiovascular diseases. Studies indicate that its antioxidant capacity is comparable to that of vitamin C and E .
Anti-inflammatory Effects
Research has demonstrated that theaflavin can inhibit inflammatory pathways. It downregulates the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, suggesting potential therapeutic applications in inflammatory conditions .
Anticancer Properties
Theaflavin has been investigated for its anticancer effects. It can induce apoptosis in cancer cells and inhibit tumor growth by modulating various signaling pathways. Notably, studies have highlighted its efficacy against breast and colon cancer cells .
Pharmacological Applications
Theaflavin's pharmacological properties extend to various health benefits:
Cardiovascular Health
Theaflavin has been associated with improved cardiovascular health through mechanisms such as lowering blood pressure and cholesterol levels. Its ability to enhance endothelial function contributes to these cardiovascular benefits .
Weight Management
Research suggests that theaflavin may aid in weight management by promoting fat oxidation and improving metabolic rate. This property makes it a candidate for inclusion in weight loss supplements .
Neuroprotective Effects
Emerging evidence indicates that theaflavin may exert neuroprotective effects by reducing neuroinflammation and oxidative stress in neuronal cells. This suggests potential applications in neurodegenerative diseases like Alzheimer's .
Applications in Food Industry
Due to its antioxidant properties, theaflavin is increasingly being utilized as a natural preservative in food products. Its ability to inhibit lipid peroxidation helps extend shelf life and maintain food quality.
Case Studies and Research Findings
Several studies have documented the effects of theaflavin on health outcomes:
- Antioxidant Study : A clinical trial demonstrated that daily consumption of black tea containing theaflavin significantly reduced oxidative stress markers in participants over eight weeks .
- Cancer Research : In vitro studies showed that theaflavin inhibited the proliferation of colorectal cancer cells by inducing cell cycle arrest at the G1 phase .
- Cardiovascular Health : A meta-analysis found that regular intake of tea polyphenols, including theaflavin, was associated with a reduced risk of cardiovascular diseases across multiple populations .
Mechanism of Action
The mechanism of action of isotheaflavin involves its antioxidant properties. It acts by scavenging free radicals and reducing oxidative stress in cells . The molecular targets and pathways involved include the inhibition of reactive oxygen species (ROS) and the modulation of signaling pathways related to inflammation and cell survival .
Comparison with Similar Compounds
Isotheaflavin is similar to other theaflavins, such as theaflavin, theaflavin-3-gallate, and theaflavin-3’-gallate. These compounds share a common benzotropolone core structure but differ in the number and position of gallate groups . Isotheaflavin is unique due to its specific structural orientation and its distinct antioxidant and cytotoxic properties .
Similar compounds include:
- Theaflavin
- Theaflavin-3-gallate
- Theaflavin-3’-gallate
- Theaflavin-3,3’-digallate
- Neotheaflavin
- Theaflavate
- Theaflavic acids
Isotheaflavin stands out due to its specific formation pathway and its unique biological activities .
Biological Activity
The compound 3,4,5-trihydroxy-1,8-bis(3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl)benzo annulen-6-one , also known by its CAS number 4670-05-7, is a complex polyphenolic structure that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 564.49 g/mol. Its structure features multiple hydroxyl groups which are known to contribute to antioxidant properties.
Antioxidant Activity
The presence of multiple hydroxyl groups in the structure suggests significant antioxidant potential. Studies have shown that compounds with similar structures exhibit high radical scavenging activity. The antioxidant mechanism is primarily attributed to the ability of hydroxyl groups to donate hydrogen atoms to free radicals, thereby neutralizing them.
Anti-inflammatory Effects
Research indicates that this compound may inhibit pro-inflammatory pathways. For instance, it has been suggested that it can suppress the activation of NF-kB, a key regulator in inflammatory responses. This inhibition can lead to reduced expression of inflammatory markers such as intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1) in endothelial cells .
Anticancer Properties
Initial studies have indicated that the compound exhibits cytotoxic effects against various cancer cell lines. For example, it has been shown to induce apoptosis in MKN-45 gastric adenocarcinoma cells more effectively than standard chemotherapeutics like Paclitaxel . This suggests a potential role in cancer therapy.
Case Studies and Research Findings
The biological activities of this compound can be attributed to several mechanisms:
- Antioxidant Mechanism : Hydroxyl groups facilitate electron donation leading to the neutralization of free radicals.
- Inhibition of NF-kB Pathway : By preventing the phosphorylation and degradation of IκBα, the compound inhibits NF-kB translocation into the nucleus, thereby reducing inflammatory gene expression .
- Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways in cancer cells through mitochondrial dysfunction and caspase activation.
Q & A
Basic Research Questions
Synthesis Optimization Q: What methodologies are recommended for optimizing the synthesis of 3,4,5-trihydroxy-benzo[7]annulen-6-one derivatives? A: Synthesis can be optimized using stepwise nucleophilic substitution reactions, as demonstrated in related benzoannulene derivatives (e.g., methoxy-substituted analogs). Key steps include temperature-controlled coupling (e.g., -35°C for intermediate stability) and purification via column chromatography with toluene-based eluents . NMR (¹H/¹³C) and HRMS are critical for verifying intermediate purity and final product structure .
Structural Characterization Q: Which spectroscopic techniques are most effective for resolving structural ambiguities in this compound? A: High-resolution ¹H/¹³C NMR (500 MHz or higher) is essential for identifying overlapping proton environments, particularly in polyhydroxy regions. For example, unresolved signals in the 171–173 ppm range (carbonyl/catechol carbons) may require 2D NMR (HSQC, HMBC) or X-ray crystallography for clarification . HRMS (ESI) with sodium adduct calibration ensures accurate molecular weight confirmation .
Solubility and Stability Q: How should researchers address solubility and stability challenges during in vitro assays? A: Due to polyphenolic groups, aqueous solubility can be enhanced using DMSO or ethanol as co-solvents (<5% v/v). Stability studies under inert atmospheres (argon/nitrogen) at -20°C are recommended to prevent oxidation, as suggested by safety protocols for structurally similar annulenes .
Advanced Research Questions
Computational Modeling Q: How can computational methods aid in predicting electronic properties and reactivity? A: Density Functional Theory (DFT) simulations are effective for mapping electron distribution in the benzo[7]annulenone core and chromene substituents. For unresolved NMR signals (e.g., C4/C6 carbons), computational chemical shift predictions can validate experimental data .
Structure-Activity Relationship (SAR) Studies Q: What strategies are employed to investigate bioactivity variations with structural modifications? A: Systematic substitution of hydroxyl groups with methoxy or acetyl moieties (e.g., as in trimethoxy-benzo[7]annulenone derivatives) allows SAR profiling. Biological assays (e.g., antioxidant or enzyme inhibition) should pair with HPLC-based purity checks (≥95%) to isolate structure-dependent effects .
Analytical Method Development Q: How can researchers resolve co-eluting impurities in chromatographic analysis? A: Ultra-performance liquid chromatography (UPLC) with C18 columns and gradient elution (water/acetonitrile + 0.1% formic acid) improves peak resolution. For mass detection, tandem MS/MS in negative ion mode enhances sensitivity for deprotonated polyphenolic ions .
Data Contradiction & Validation
Discrepancies in Spectral Data Q: How should conflicting NMR or MS data be addressed? A: Cross-validate with synthetic replicates and alternative techniques. For example, if HRMS conflicts with theoretical [M+Na]⁺ values (e.g., ±0.1 Da), isotopic pattern analysis or alternative ionization modes (e.g., APCI) can resolve ambiguities .
Reproducibility in Biological Assays Q: What controls are critical for ensuring reproducibility in antioxidant assays? A: Include internal standards (e.g., ascorbic acid) and triplicate measurements under standardized pH/temperature conditions. Pre-treat samples with chelating agents (e.g., EDTA) to mitigate metal-ion interference .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
